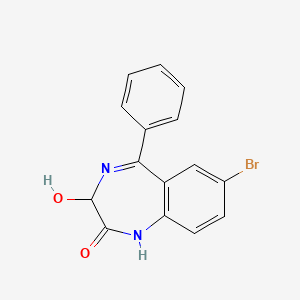

3-Hydroxy desalkylgidazepam

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C15H11BrN2O2 |

|---|---|

分子量 |

331.16 g/mol |

IUPAC名 |

7-bromo-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H11BrN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19) |

InChIキー |

POAUVEHBXZCMCD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O |

溶解性 |

>49.7 [ug/mL] |

製品の起源 |

United States |

Foundational & Exploratory

3-hydroxy desalkylgidazepam chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 3-hydroxy-desalkylgidazepam. It is intended for an audience with a professional background in chemistry, pharmacology, and drug development. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and proposed mechanism of action.

Core Chemical and Physical Properties

3-hydroxy-desalkylgidazepam, also known as 3-hydroxy bromonordiazepam, is a biologically active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1] Its formal chemical name is 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.[1] As a member of the benzodiazepine class, it is categorized as a central nervous system depressant. This compound is primarily available as an analytical reference standard for research and forensic applications.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 37891-18-2 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 331.2 g/mol | [1] |

| Purity | ≥98% | [2] |

| Formulation | A solid | [2] |

| Solubility in DMSO | ≥10 mg/ml | [1] |

| Solubility in Ethanol (B145695) | 0.1-1 mg/ml (Slightly soluble) | [1] |

Metabolic Pathway of Gidazepam

Gidazepam acts as a prodrug, undergoing metabolism in the body to form its active metabolites. The primary metabolic pathway involves N-desalkylation to yield desalkylgidazepam (also known as bromonordiazepam). Subsequently, desalkylgidazepam is hydroxylated to form the active metabolite, 3-hydroxy-desalkylgidazepam. This metabolic activation is crucial for the pharmacological effects observed after gidazepam administration.

Metabolic conversion of Gidazepam to 3-hydroxy-desalkylgidazepam.

Experimental Protocols

Synthesis of 3-hydroxy-desalkylgidazepam

A documented method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one involves the hydrolysis of a trifluoroacetoxy precursor.

Materials:

-

7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one

-

Ethanol

-

5% aqueous sodium bicarbonate solution

-

Filter paper

-

Stirring apparatus

Procedure:

-

A suspension of 10 g (0.023 mole) of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one is prepared in a mixture of 130 ml of ethanol and 130 ml of 5% aqueous sodium bicarbonate.

-

The suspension is stirred at room temperature (25°C) for 20 hours.

-

The resulting solid is collected on a filter and washed with water.

-

The crude product is recrystallized from ethanol to yield 6.5 g (85%) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one as colorless plates.

Expected Outcome:

The final product should have a melting point of 190°-192°C. 1H NMR (DMSO-d6) should show peaks at δ 4.86 ppm (1H), 6.27 ppm (1H, OH), and 7.18-7.90 ppm (m, 8H).

Analytical Determination in Biological Matrices

The analysis of 3-hydroxy-desalkylgidazepam in biological samples like blood is crucial for forensic and clinical toxicology. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.

Due to the polar hydroxyl group, derivatization is necessary for GC-MS analysis to improve volatility and thermal stability.

1. Sample Preparation (Liquid-Liquid Extraction from Whole Blood):

-

Pipette 1.0 mL of whole blood into a 15 mL centrifuge tube.

-

Add an appropriate internal standard (e.g., Diazepam-d5).

-

Add a suitable buffer to adjust the pH (e.g., saturated sodium borate (B1201080) buffer, pH 9.2).

-

Add 5.0 mL of an extraction solvent (e.g., n-butyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Instrumental Parameters (Starting Conditions):

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.

-

Mass Spectrometer Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS offers high sensitivity and specificity for the direct analysis of benzodiazepines and their metabolites without derivatization.

1. Sample Preparation (Protein Precipitation from Blood):

-

To 200 µL of blood, add 700 µL of cold acetonitrile (B52724) and an internal standard solution.[3]

-

Vortex mix and centrifuge.[3]

-

Transfer the supernatant, dry it down under a nitrogen stream, and reconstitute in the initial mobile phase.[3]

2. LC-MS/MS Instrumental Parameters (General Conditions):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

General experimental workflow for 3-hydroxy-desalkylgidazepam.

Proposed Mechanism of Action and Signaling Pathways

Like other benzodiazepines, the primary mechanism of action of 3-hydroxy-desalkylgidazepam is believed to be the positive allosteric modulation of the GABA-A receptor.[4] By binding to a specific site on the receptor, distinct from the GABA binding site, it enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic sedative, anxiolytic, and muscle relaxant effects of benzodiazepines.

In addition to its interaction with the GABA-A receptor, in silico studies and in vitro evidence suggest that 3-hydroxy-desalkylgidazepam exhibits a high binding affinity for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[4] TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and neuroinflammation. The functional consequences of the interaction of 3-hydroxy-desalkylgidazepam with TSPO are an area of ongoing research.

Proposed signaling interactions of 3-hydroxy-desalkylgidazepam.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 3-hydroxy Desalkylgidazepam - Cayman Chemical Forensics [bioscience.co.uk]

- 3. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]

- 4. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]

In Vitro Metabolism of Desalkylgidazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desalkylgidazepam, also known as bromonordiazepam, is an active metabolite of the prodrug gidazepam (B1671507) and has emerged as a novel psychoactive substance.[1][2] Understanding its metabolic fate is crucial for forensic toxicology, clinical pharmacology, and drug development. This technical guide provides a comprehensive overview of the in vitro metabolism of desalkylgidazepam, focusing on the currently available scientific literature. The primary metabolic pathways, identified metabolites, and detailed experimental protocols for their determination are presented. While quantitative enzyme kinetic data are not yet publicly available, this guide summarizes the qualitative aspects of desalkylgidazepam's biotransformation, offering a foundational resource for the scientific community.

Introduction

Desalkylgidazepam is a benzodiazepine (B76468) that acts as a central nervous system depressant.[1][2] It is the principal active metabolite of gidazepam, a drug used in some countries for its anxiolytic properties.[3] The appearance of desalkylgidazepam on the illicit drug market necessitates a thorough understanding of its metabolism to develop reliable detection methods and to assess its pharmacological and toxicological profile.[1][3] In vitro metabolism studies using human-derived systems are essential for elucidating the biotransformation pathways of new chemical entities. This guide focuses on the findings from in vitro studies utilizing human hepatocytes to characterize the metabolism of desalkylgidazepam.[3][4]

Metabolic Pathways of Desalkylgidazepam

The in vitro metabolism of desalkylgidazepam has been investigated using human hepatocytes.[3][4] The primary metabolic transformations observed are Phase I hydroxylation followed by Phase II O-glucuronidation.[3][4]

Phase I Metabolism: Hydroxylation

The initial step in the biotransformation of desalkylgidazepam involves the addition of a hydroxyl group to the molecule.[3][4] This hydroxylation reaction results in the formation of hydroxy-desalkylgidazepam.[4]

Phase II Metabolism: O-Glucuronidation

Following hydroxylation, the resulting metabolite undergoes conjugation with glucuronic acid.[4] This O-glucuronidation reaction increases the water solubility of the molecule, facilitating its excretion from the body.[4] The resulting metabolite is hydroxy-desalkylgidazepam-O-glucuronide.[4]

Data Presentation: Identified Metabolites

The following table summarizes the key metabolites of desalkylgidazepam identified in in vitro studies using human hepatocytes. The data is based on liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis.[4]

| Metabolite ID | Proposed Metabolic Transformation | Precursor Ion (m/z) | Molecular Formula | Mass Shift (u) | Reference |

| B1 | Hydroxylation + O-Glucuronidation | 507.0402 [M+H]⁺ | C₂₁H₂₀BrN₂O₈⁺ | +192.0274 | [4] |

| B2 | Hydroxylation | 331.0077 [M+H]⁺ | C₁₅H₁₂BrN₂O₂⁺ | +15.995 | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro metabolism studies of desalkylgidazepam.

Incubation with Human Hepatocytes

-

System: Donor pooled human hepatocytes.[4]

-

Substrate Concentration: 20 µmol/L of desalkylgidazepam.[3]

-

Incubation Time: Three hours.[4]

-

Procedure:

-

A suspension of viable hepatocytes (2 x 10⁶ cells/mL) is prepared.[3]

-

250 µL of the hepatocyte suspension is mixed with 250 µL of desalkylgidazepam solution.[3]

-

The mixture is incubated for three hours.[3]

-

The reaction is terminated by adding 500 µL of ice-cold acetonitrile.[3]

-

The sample is centrifuged at 15,000 g for 10 minutes to precipitate proteins.[3]

-

The supernatant is collected for analysis.[3]

-

Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

-

Instrumentation: An ultrahigh-performance liquid chromatography system coupled to a high-resolution mass spectrometer.[4]

-

Chromatographic Separation:

-

Column: Kinetex® Biphenyl column (150 × 2.1 mm, 2 μm).[4]

-

Column Temperature: 37 °C.[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient Elution: The gradient starts with 2% mobile phase B, increases to 45% over 15.5 minutes, and then ramps up to 95% within 1 minute.[4]

-

-

Mass Spectrometry:

Visualizations

Metabolic Pathway of Desalkylgidazepam

Caption: Proposed in vitro metabolic pathway of desalkylgidazepam.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for the in vitro metabolism of desalkylgidazepam.

Discussion and Future Directions

The current understanding of desalkylgidazepam's in vitro metabolism is primarily based on a single, comprehensive study using human hepatocytes.[4] The identified pathways, hydroxylation and O-glucuronidation, are common for many benzodiazepines. However, there are still significant knowledge gaps.

Future research should focus on:

-

Identification of Specific CYP Isozymes: While the involvement of cytochrome P450 enzymes in the hydroxylation step is highly probable, the specific isozymes (e.g., CYP3A4, CYP2C19) responsible for the metabolism of desalkylgidazepam have not been definitively identified. Studies using recombinant human CYP enzymes are needed to address this.

-

Quantitative Enzyme Kinetics: Determining kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) is crucial for predicting the in vivo clearance of desalkylgidazepam and for assessing the potential for drug-drug interactions.

-

Metabolism in Other In Vitro Systems: Investigating the metabolism of desalkylgidazepam in other systems, such as human liver microsomes and S9 fractions, could provide a more complete picture of its biotransformation and help to identify any extrahepatic metabolism.

Conclusion

This technical guide has summarized the current state of knowledge regarding the in vitro metabolism of desalkylgidazepam. The primary metabolic route involves hydroxylation followed by O-glucuronidation. Detailed experimental protocols for the in vitro investigation of this metabolism have been provided. While qualitative data is available, further research is required to elucidate the specific enzymes involved and to quantify the kinetic parameters of these metabolic reactions. The information presented herein serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development who are engaged in the study of novel psychoactive substances.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gidazepam (B1671507), a benzodiazepine (B76468) derivative developed in the Soviet Union, functions as a prodrug, with its pharmacological effects primarily attributed to its active metabolites. Understanding the biotransformation of gidazepam is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for the development of analytical methods in clinical and forensic toxicology. This guide provides a comprehensive overview of the primary metabolites of gidazepam in humans, detailing metabolic pathways, quantitative data, and the experimental protocols used for their identification and quantification.

Primary Metabolic Pathways of Gidazepam

The metabolism of gidazepam in humans proceeds through several key pathways, primarily occurring in the liver. The initial and most significant step is the N-desalkylation of the parent drug to its principal active metabolite. Subsequent metabolic transformations involve conjugation and hydroxylation reactions.

N-Desalkylation: The Primary Activation Step

Gidazepam is extensively metabolized to its active metabolite, desalkylgidazepam (also known as 7-bromo-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one or bromo-nordazepam).[1][2] This conversion is considered the primary activation pathway, as desalkylgidazepam is responsible for the majority of the anxiolytic effects observed after gidazepam administration.[1][2][3] The pharmacological action of gidazepam in humans is realized entirely by virtue of desalkylgidazepam.[3] While the specific cytochrome P450 (CYP) enzymes responsible for gidazepam's N-desalkylation have not been definitively elucidated in the provided search results, metabolism of the structurally similar benzodiazepine, diazepam, is primarily mediated by CYP3A4 and CYP2C19.[4][5][6][7][8][9][10][11]

Further Metabolism of Gidazepam

In addition to N-desalkylation, gidazepam can undergo other phase I and phase II metabolic transformations:

-

N-Acetylation: Formation of N-acetyl gidazepam has been identified as a specific metabolic pathway for the parent drug.[12][13]

-

N-Glucuronidation: Direct conjugation with glucuronic acid leads to the formation of gidazepam-N-glucuronide .[12][13]

These metabolites, particularly gidazepam-N-glucuronide and N-acetyl gidazepam, have been proposed as specific blood markers to confirm the consumption of gidazepam itself.[12][13]

Metabolism of Desalkylgidazepam

The active metabolite, desalkylgidazepam, is also subject to further biotransformation:

-

Hydroxylation: Desalkylgidazepam can undergo hydroxylation to form 3-hydroxydesalkylgidazepam .[12]

-

O-Glucuronidation: The hydroxylated metabolite can then be conjugated with glucuronic acid to form 3-hydroxydesalkylgidazepam glucuronide , which is a minor urinary metabolite.[12]

Another urinary metabolite that has been observed is carboxymethylgidazepam .[12]

The following diagram illustrates the primary metabolic pathways of gidazepam in humans.

Caption: Primary metabolic pathways of gidazepam in humans.

Quantitative Data on Gidazepam and its Metabolites

Quantitative analysis of gidazepam and its metabolites is essential for pharmacokinetic studies and for interpreting toxicological findings. The following tables summarize available quantitative data from the reviewed literature.

Table 1: Concentration of Desalkylgidazepam in Human Blood

| Case Type | Concentration (ng/mL) | Notes |

| Authentic Intoxication Casework | 620 | Gidazepam also detected.[1] |

| Postmortem Case | 1100 | Fentanyl and bromazolam also present.[3] |

| 63 Postmortem Cases (Average) | 42.2 ± 44.0 | Range: 3.7 – 220.6 ng/mL.[3] |

Table 2: Pharmacokinetic Parameters of Gidazepam and Desalkylgidazepam in Healthy Volunteers (Single 50 mg Oral Dose)

| Parameter | Gidazepam | Desalkylgidazepam |

| Cmax (Maximum Concentration) | Similar between formulations | Similar between formulations |

| AUC(0-72) (Area Under the Curve) | Similar between formulations | Similar between formulations |

| Note: This data is from a bioequivalence study and specific values for Cmax and AUC were not provided in the search results. The study concluded that the two formulations were bioequivalent.[5] |

Experimental Protocols

The identification and quantification of gidazepam metabolites rely on sophisticated analytical techniques. Below are detailed methodologies from key cited experiments.

Incubation of Gidazepam and Desalkylgidazepam with Human Hepatocytes

This in vitro method is crucial for elucidating metabolic pathways in a controlled environment that closely mimics the human liver.

1. Hepatocyte Preparation:

-

Cryopreserved human hepatocytes are thawed in a thawing medium.

-

The cell suspension is centrifuged (50-100 g for 5 minutes) to pellet the cells.

-

The cell pellet is resuspended in supplemented Williams' E medium (SWM).

-

A second centrifugation is performed, and the supernatant is discarded.

-

The final cell pellet is resuspended in SWM, and cell viability is assessed using the Trypan blue exclusion method.

-

The cell density is adjusted to 2 x 10^6 viable cells/mL in SWM.[1]

2. Incubation Procedure:

-

250 µL of the hepatocyte suspension is combined with 250 µL of a 20 µmol/L solution of either gidazepam or desalkylgidazepam in SWM in a 24-well plate.

-

The mixture is incubated for three hours in an ArgoLab incubator.

-

Positive (e.g., diclofenac) and negative controls are run under the same conditions.

-

The metabolic reaction is terminated by adding 500 µL of ice-cold acetonitrile.

-

The mixture is then centrifuged at 15,000 g for 10 minutes to precipitate proteins.

-

The resulting supernatant is stored at -80 °C until analysis.[1]

3. Sample Analysis (LC-HRMS):

-

The supernatant from the hepatocyte incubation is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

-

This technique allows for the separation and identification of the parent drug and its metabolites based on their retention times and mass-to-charge ratios.[1]

The following diagram outlines the experimental workflow for the human hepatocyte study.

Caption: Experimental workflow for studying gidazepam metabolism in human hepatocytes.

Analysis of Gidazepam and Metabolites in Blood Samples

1. Sample Preparation:

-

Blood samples are thawed prior to analysis.[1]

-

For quantitative analysis, a validated method accredited under ISO/IEC 17025 for forensic analysis is typically employed, which may involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix.[1]

2. Analytical Instrumentation (LC-MS/MS):

-

Quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

This method provides high sensitivity and selectivity for the detection and quantification of gidazepam and its metabolites in complex biological samples like blood.

Conclusion

The primary metabolic pathway of gidazepam in humans is N-desalkylation to the active metabolite desalkylgidazepam. Further metabolism of both the parent drug and its primary metabolite occurs through N-acetylation, N-glucuronidation, hydroxylation, and O-glucuronidation. The identification of specific metabolites such as N-acetyl gidazepam and gidazepam-N-glucuronide can serve as valuable biomarkers for confirming gidazepam intake. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Further research is warranted to definitively identify the specific CYP450 isoenzymes responsible for gidazepam's metabolism and to establish a more comprehensive pharmacokinetic profile of all its metabolites in humans.

References

- 1. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]

- 2. Diazepam metabolism in cultured hepatocytes from rat, rabbit, dog, guinea pig, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 mediated metabolism of diazepam in human and rat: involvement of human CYP2C in N-demethylation in the substrate concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urinary excretion of diazepam metabolites in healthy volunteers and drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling 3-Hydroxy Desalkylgidazepam: A Technical Guide to its Discovery, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desalkylgidazepam is an active metabolite of the novel psychoactive substance (NPS) benzodiazepine (B76468), desalkylgidazepam, and the prodrug gidazepam (B1671507).[1][2][3] Its emergence and identification are of significant interest to the fields of forensic toxicology, clinical chemistry, and pharmacology due to the increasing prevalence of new synthetic benzodiazepines in the global illicit drug market. This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for this compound, tailored for professionals in drug research and development.

Metabolic Fate: The Genesis of this compound

The discovery of this compound is intrinsically linked to the metabolic pathways of its parent compounds, gidazepam and desalkylgidazepam. Gidazepam, a benzodiazepine derivative developed in the Soviet Union, acts as a prodrug, undergoing biotransformation to form the active metabolite desalkylgidazepam.[4]

Subsequent metabolism of desalkylgidazepam leads to the formation of this compound through hydroxylation.[5] This metabolic process is a critical aspect of its pharmacological and toxicological profile. Studies involving human hepatocytes have confirmed that desalkylgidazepam is subjected to hydroxylation followed by O-glucuronidation.[5]

Metabolic Pathway of Gidazepam

The following diagram illustrates the metabolic conversion of gidazepam to this compound.

Physicochemical Properties and Identification

The accurate identification of this compound relies on understanding its fundamental chemical and physical characteristics.

| Property | Value | Reference |

| Chemical Name | 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one | [1] |

| Synonyms | 3-hydroxy bromonordiazepam | [1] |

| CAS Number | 37891-18-2 | [1] |

| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 331.16 g/mol | [1] |

Analytical Methodologies for Identification and Quantification

The detection and quantification of this compound in biological matrices are primarily achieved through advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Experimental Protocol: LC-MS/MS Analysis of Desalkylgidazepam and its Metabolites

While a specific, detailed protocol for this compound is not extensively published, the following methodology for the analysis of desalkylgidazepam in biological matrices can be adapted. This protocol is based on established methods for novel benzodiazepines.[6]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Objective: To isolate the analyte from the biological matrix (e.g., blood, urine).

-

Procedure:

-

To 1 mL of the biological sample, add an internal standard (e.g., diazepam-d5).

-

Add a suitable buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add an organic extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile).

-

Vortex the mixture for 10 minutes to ensure thorough mixing.

-

Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To separate the analyte from other compounds and to detect and quantify it with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z transitions would need to be determined through infusion of a certified reference material.

-

Method Validation Parameters

A robust analytical method requires thorough validation. Key parameters for the validation of a qualitative method for desalkylgidazepam in various biological matrices are summarized below.[6]

| Parameter | Matrix | Result |

| Limit of Detection (LOD) | Blood (Antemortem & Postmortem), Urine, Liver Homogenate | 0.01 mg/L |

| Stability (7 days) | Blood (Antemortem & Postmortem), Urine, Liver Homogenate | Stable |

| Interferences | Endogenous and common exogenous substances | No significant interferences observed |

Analytical Workflow

The following diagram outlines the typical workflow for the analysis of this compound in a forensic or clinical setting.

Conclusion

The discovery and identification of this compound underscore the critical need for ongoing research and development in the field of analytical toxicology. As the landscape of novel psychoactive substances continues to evolve, the methodologies and data presented in this guide provide a foundational resource for scientists and researchers. The adaptation and validation of sensitive and specific analytical methods, such as LC-MS/MS, are paramount for the accurate detection and quantification of this and other emerging benzodiazepine metabolites in forensic and clinical investigations. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound to better understand its clinical and toxicological implications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kurabiotech.com [kurabiotech.com]

An In-Depth Technical Guide to the Analytical Reference Standard for CAS Number 37891-18-2 (3-hydroxy Desalkylgidazepam)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for CAS number 37891-18-2, chemically identified as 3-hydroxy Desalkylgidazepam. This document details its chemical properties, metabolic pathway, mechanism of action, and analytical methodologies for its detection and quantification.

Introduction

The compound with CAS number 37891-18-2 is this compound, also known by its synonyms 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one and 3-hydroxy bromonordiazepam.[1] It is a member of the benzodiazepine (B76468) class of compounds and is recognized as an active metabolite of the prodrug gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1][2][3][4][5][6][7] Due to its pharmacological activity, this compound is a critical analyte in clinical and forensic toxicology, as well as in pharmacokinetic studies of gidazepam. This document serves as a technical resource for professionals requiring a thorough understanding of this analytical reference standard.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundation for its analytical characterization.

| Property | Value | Source |

| CAS Number | 37891-18-2 | [1][4][6][7][8] |

| Formal Name | 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one | [2][3][6][7][8] |

| Synonyms | 3-hydroxy Bromonordiazepam | [1][2][4][6][7][8] |

| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [2][3][6][8] |

| Molecular Weight | 331.16 g/mol | [1][4][9] |

| Purity | ≥98% | [1][4] |

| Formulation | A solid | [1][4] |

| Storage | -20°C | [6][7] |

| Stability | ≥ 3 years | [6] |

Metabolic Pathway of Gidazepam

This compound is a key metabolite in the biotransformation of gidazepam. Gidazepam, a prodrug, undergoes metabolism in the body to form its active metabolites. The primary metabolic pathway involves the N-dealkylation of gidazepam to form desalkylgidazepam (also known as bromonordiazepam). Subsequently, desalkylgidazepam is hydroxylated to yield this compound.[9] This metabolic cascade is crucial for understanding the pharmacokinetics and pharmacodynamics of gidazepam.

References

- 1. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cfsre.org [cfsre.org]

- 5. caymanchem.com [caymanchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biotransformation of Gidazepam and Desalkylgidazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biotransformation of the anxiolytic prodrug gidazepam (B1671507) and its active metabolite, desalkylgidazepam. Gidazepam undergoes extensive metabolism to form desalkylgidazepam, which is primarily responsible for its pharmacological effects. This guide details the metabolic pathways, pharmacokinetic parameters across different species, and the enzymes involved in these transformations. Furthermore, it provides detailed experimental protocols for the in vitro and in vivo analysis of gidazepam and its metabolites, along with visual representations of the metabolic pathways and experimental workflows to support research and drug development efforts.

Introduction

Gidazepam is a benzodiazepine (B76468) derivative that acts as a prodrug, with its primary pharmacological activity attributed to its major metabolite, desalkylgidazepam (also known as bromonordiazepam)[1][2]. Understanding the biotransformation of gidazepam is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. This guide offers a detailed exploration of the metabolic fate of both gidazepam and desalkylgidazepam, providing valuable information for researchers and professionals in the field of drug development and toxicology.

Biotransformation Pathways

The metabolism of gidazepam is a multi-step process involving Phase I and Phase II reactions. The primary metabolic pathways for gidazepam and its main metabolite, desalkylgidazepam, have been elucidated through studies utilizing human hepatocytes and analysis of biological samples[3][4][5].

Gidazepam Metabolism

Gidazepam undergoes three main biotransformation pathways:

-

N-Desalkylation: This is the principal metabolic route, where gidazepam is converted to its active metabolite, desalkylgidazepam. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies on similar benzodiazepines suggesting the involvement of CYP3A4 and CYP2C19[6][7].

-

N-Acetylation: The N-acetylated metabolite of gidazepam is another identified product. This reaction is mediated by N-acetyltransferase (NAT) enzymes[5][8].

-

N-Glucuronidation: Direct conjugation of glucuronic acid to the gidazepam molecule represents a Phase II metabolic pathway[5].

Desalkylgidazepam Metabolism

The active metabolite, desalkylgidazepam, is further metabolized through the following pathways:

-

Hydroxylation: Desalkylgidazepam undergoes hydroxylation, a Phase I reaction likely catalyzed by CYP enzymes[4].

-

O-Glucuronidation: The hydroxylated metabolite of desalkylgidazepam is then conjugated with glucuronic acid in a Phase II reaction, forming a more water-soluble compound for excretion. UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A4, UGT2B7, and UGT2B15, are known to be involved in the glucuronidation of other benzodiazepines[4][9][10].

The following diagram illustrates the primary biotransformation pathways of gidazepam and desalkylgidazepam.

References

- 1. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Biokinetics of a new prodrug gidazepam and its metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]

- 5. researchgate.net [researchgate.net]

- 6. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Affinity of 3-Hydroxy-Desalkylgidazepam: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Gidazepam (B1671507), a benzodiazepine (B76468) derivative, is metabolized in the body to form several active compounds, including desalkylgidazepam and its subsequent hydroxylated metabolite, 3-hydroxy-desalkylgidazepam[1][2]. The pharmacological activity of benzodiazepines is primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system[3]. Additionally, some benzodiazepines exhibit affinity for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor[3][4]. Understanding the receptor binding affinity of metabolites like 3-hydroxy-desalkylgidazepam is crucial for elucidating their potency, duration of action, and potential for therapeutic or adverse effects.

While empirical in vitro binding data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for 3-hydroxy-desalkylgidazepam are not available in the reviewed literature, in silico studies and data on its precursors provide valuable insights.

Receptor Binding Profile: An Inferential Analysis

GABA-A Receptor

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, typically at the interface of the α and γ subunits, and enhance the effect of GABA, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization[5].

In silico modeling studies suggest that desalkylgidazepam and its 3-hydroxy metabolites exhibit a higher affinity for the α1/γ2 subunit of the GABA-A receptor compared to the parent compound, gidazepam[4]. Experimental data for gidazepam and desalkylgidazepam support the notion of the metabolite having significantly higher affinity.

| Compound | Receptor | Binding Affinity (Ki) | Source |

| Gidazepam | GABA-A | 2200 ± 50 nM | [6] |

| Desalkylgidazepam | GABA-A | 3.5 ± 0.2 nM | [6] |

| 3-Hydroxy-Desalkylgidazepam | GABA-A | Data not available |

The significantly higher affinity of desalkylgidazepam compared to gidazepam suggests that the N-desalkylation is a critical step for potent GABA-A receptor interaction. While the effect of 3-hydroxylation on binding affinity is not quantified, a study on the relative toxicity of these compounds suggests the following order of potency: desalkylgidazepam > diazepam > 3-hydroxydesalkylgidazepam > gidazepam. This would imply that 3-hydroxy-desalkylgidazepam has a higher affinity for the GABA-A receptor than gidazepam, but likely less than desalkylgidazepam.

Translocator Protein (TSPO)

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is involved in various cellular processes, including neuroinflammation and steroidogenesis[5][7][8][9][10].

In silico studies have indicated that gidazepam and its 3-hydroxy-desalkylgidazepam metabolites have a higher binding affinity for the TSPO receptor, whereas desalkylgidazepam itself does not bind to TSPO[3][4].

| Compound | Receptor | Binding Affinity | Source |

| Gidazepam | TSPO | Higher Affinity | [3][4] |

| Desalkylgidazepam | TSPO | Does not bind | [3][4] |

| 3-Hydroxy-Desalkylgidazepam | TSPO | Higher Affinity (in silico) | [3][4] |

This suggests that the 3-hydroxy metabolite may play a role in modulating neuroinflammatory processes or steroid synthesis, a pharmacological activity distinct from the classical sedative and anxiolytic effects mediated by the GABA-A receptor.

Experimental Protocols for Receptor Binding Assays

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like 3-hydroxy-desalkylgidazepam for the GABA-A receptor.

Materials and Reagents

-

Test Compound: 3-hydroxy-desalkylgidazepam

-

Radioligand: [³H]-Flunitrazepam or [³H]-Flumazenil

-

Receptor Source: Rat or mouse cortical membrane preparations

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding (NSB) Ligand: Diazepam (10 µM) or Clonazepam (1 µM)

-

Scintillation Cocktail

-

96-well plates

-

Filter mats (GF/B or GF/C)

-

Scintillation counter

Membrane Preparation

-

Euthanize rodents and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C.

Binding Assay Procedure

-

In a 96-well plate, set up triplicate wells for total binding (TB), non-specific binding (NSB), and various concentrations of the test compound.

-

TB wells: Add assay buffer.

-

NSB wells: Add the NSB ligand at a high concentration.

-

Test compound wells: Add serial dilutions of 3-hydroxy-desalkylgidazepam.

-

Add the radioligand to all wells at a concentration close to its Kd.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding (SB) by subtracting the NSB from the TB.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Signaling Pathways

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor positive allosteric modulation by 3-hydroxy-desalkylgidazepam.

TSPO Signaling Pathway

Caption: Postulated role of 3-hydroxy-desalkylgidazepam in TSPO-mediated neurosteroid synthesis.

Conclusion and Future Directions

3-Hydroxy-desalkylgidazepam is an active metabolite of gidazepam with a pharmacological profile that likely involves interactions with both GABA-A receptors and the translocator protein. While direct quantitative binding data remains elusive, inferences from related compounds suggest it is a potent benzodiazepine. The in silico evidence of its high affinity for TSPO is particularly noteworthy, suggesting a potential role in modulating neuroinflammation and steroidogenesis that warrants further investigation.

Future research should prioritize the in vitro characterization of 3-hydroxy-desalkylgidazepam's binding affinity at GABA-A receptor subtypes and TSPO. Such studies, employing the methodologies outlined in this paper, are essential for a complete understanding of its pharmacological and toxicological properties. This knowledge is critical for forensic toxicology, clinical pharmacology, and the development of safer therapeutic agents.

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Translocator protein - Wikipedia [en.wikipedia.org]

Navigating the Uncharted Waters of Novel Benzodiazepine Metabolism: A Toxicological Deep Dive

For Immediate Release

In an effort to equip researchers, scientists, and drug development professionals with a critical understanding of the evolving landscape of novel psychoactive substances (NPS), this technical guide provides an in-depth toxicological profile of novel benzodiazepine (B76468) metabolites. As new benzodiazepine analogues continue to emerge, a thorough comprehension of their metabolic fate and toxicological implications is paramount for public health and safety. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and laboratory workflows.

Novel benzodiazepines, often referred to as "designer benzodiazepines," are synthetic compounds that are structurally related to medically prescribed benzodiazepines. They are frequently synthesized to circumvent existing drug laws and are sold online as "research chemicals." However, their pharmacology and toxicology are often poorly understood, posing a significant risk to public health. The metabolism of these compounds can result in the formation of various metabolites, some of which may be pharmacologically active and contribute to the overall toxicological profile of the parent drug.

Quantitative Toxicological Data of Novel Benzodiazepine Metabolites

Understanding the quantitative toxicological parameters of novel benzodiazepine metabolites is crucial for assessing their potential for harm. The following tables summarize key data points, including median lethal dose (LD50), half-maximal inhibitory concentration (IC50), and receptor binding affinities (Ki), where available in the scientific literature. It is important to note that comprehensive toxicological data for many novel benzodiazepine metabolites remains limited.

| Compound | Parent Drug | LD50 (mg/kg) | IC50 (nM) | Receptor Binding Affinity (Ki, nM) | Species/System | Reference(s) |

| Delorazepam | Diclazepam | Not Available | Not Available | Not Available | Not Available | [1][2] |

| Lorazepam | Diclazepam | >2000 (oral, rat) | Not Available | Not Available | Rat | [3] |

| Lormetazepam | Diclazepam | Not Available | Not Available | Not Available | Not Available | |

| α-Hydroxyalprazolam | Alprazolam | Not Available | Not Available | Lower than alprazolam | GABA-A Receptor | [4][5] |

| N-Desmethyladinazolam (NDMAD) | Adinazolam | Not Available | Not Available | 6.96 | GABA-A Receptor | [6] |

| Flualprazolam | - | Not Available | Not Available | Predicted log 1/c: 10.13 | GABA-A Receptor | [6][7] |

| Clonazolam | - | Not Available | EC50: 1.1 µM (GABA response modulation) | Not Available | Chick Ciliary Ganglion Neurons | [8] |

Note: The potency of delorazepam is approximately equal to that of lorazepam, with 1 mg of delorazepam being equivalent to 10 mg of diazepam.[2] The elimination half-life of delorazepam is very long, ranging from 80 to 115 hours.[1] α-Hydroxyalprazolam is a major active metabolite of alprazolam, accounting for about 60% of the parent drug's activity.[4]

Core Signaling Pathway and Experimental Methodologies

The primary molecular target for benzodiazepines and their metabolites is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.[6] Binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.[9] This interaction is responsible for the sedative, anxiolytic, and anticonvulsant effects of these drugs.

Figure 1: GABA-A Receptor Signaling Pathway.

The toxicological profiling of novel benzodiazepine metabolites relies on a combination of in vitro and analytical methodologies. These experimental workflows are designed to identify metabolic pathways, characterize the resulting metabolites, and quantify their presence in biological samples.

Figure 2: Experimental Workflow for Toxicological Profiling.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways of a novel benzodiazepine and characterize its metabolites.[10]

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compound (novel benzodiazepine)

-

Acetonitrile (for quenching the reaction)

-

Centrifuge

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Prepare a reaction mixture containing HLMs, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.

Quantification of Benzodiazepine Metabolites in Urine by LC-MS/MS

Objective: To accurately quantify the concentration of specific benzodiazepine metabolites in a urine sample.[11][12]

Materials:

-

Urine sample

-

Internal standards (deuterated analogues of the metabolites)

-

β-glucuronidase (for hydrolysis of conjugated metabolites)

-

Acetate (B1210297) buffer (pH 5.0)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Pre-treatment (Hydrolysis):

-

Extraction:

-

Perform either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix.

-

For SPE, condition the cartridge, load the hydrolyzed sample, wash away interferences, and elute the metabolites with an appropriate solvent.

-

For LLE, mix the sample with an immiscible organic solvent to extract the metabolites.

-

-

Analysis:

-

Evaporate the eluent or organic phase to dryness and reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and detect them using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the metabolite standards.

-

Determine the concentration of the metabolites in the urine sample by comparing their peak area ratios to the internal standards against the calibration curve.

-

This guide serves as a foundational resource for the scientific community engaged in the study of novel benzodiazepines. The continued investigation into the toxicological profiles of their metabolites is essential for developing effective analytical methods for their detection and for mitigating the potential public health risks associated with their use.

References

- 1. Delorazepam - Wikipedia [en.wikipedia.org]

- 2. Delorazepam | C15H10Cl2N2O | CID 17925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. addictionresource.net [addictionresource.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DSpace [bradscholars.brad.ac.uk]

- 8. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. phenomenex.com [phenomenex.com]

- 13. waters.com [waters.com]

Stability and Degradation of 3-Hydroxy Desalkylgidazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 3-hydroxy desalkylgidazepam, an active metabolite of the prodrug gidazepam (B1671507) and its primary metabolite, desalkylgidazepam.[1][2][3] Due to the limited availability of public, in-depth stability studies on this specific metabolite, this guide synthesizes known information with established principles of pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines. The methodologies and potential degradation pathways described herein are based on general knowledge of benzodiazepine (B76468) chemistry and are intended to serve as a framework for conducting detailed stability assessments.

Introduction to this compound

This compound, also known as 3-hydroxy bromonordiazepam, is a significant metabolite in the biotransformation of gidazepam.[1][4] Gidazepam is first metabolized via N-desalkylation to form desalkylgidazepam, which is subsequently hydroxylated to yield this compound.[2] As an active metabolite, its stability is a critical factor in pharmacokinetic studies, forensic analysis, and the development of gidazepam as a pharmaceutical agent. Understanding its degradation profile is essential for ensuring the accuracy of analytical measurements and for identifying potential impurities in drug formulations.

Long-Term Stability

Commercial suppliers of this compound as a certified reference material (CRM) provide foundational stability data under ideal storage conditions. This information is crucial for laboratories handling the compound for analytical and research purposes.

Table 1: Supplier-Stated Long-Term Stability of this compound

| Supplier | Form | Storage Condition | Stated Stability | Citation |

| Cayman Chemical | Solid | -20°C | ≥ 4 years | [1][4] |

| Cayman Chemical | 1 mg/ml in Methanol | -20°C | ≥ 3 years | [5] |

These data indicate that this compound is a stable molecule when stored frozen, protected from light and moisture. However, its stability under conditions of stress, such as exposure to varying pH, temperature, and oxidative environments, requires further investigation through forced degradation studies.

Forced Degradation Studies: A Framework

Forced degradation, or stress testing, is the cornerstone of understanding a drug molecule's intrinsic stability.[6] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[7][8] The following sections outline detailed, representative experimental protocols for conducting forced degradation studies on this compound, based on ICH Q1A guidelines.[9]

General Experimental Workflow

The overall process for conducting a forced degradation study involves sample preparation, stress application, sample analysis, and data interpretation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. biomedres.us [biomedres.us]

- 9. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Solubility of 3-hydroxy desalkylgidazepam in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-hydroxy desalkylgidazepam, an active metabolite of the benzodiazepine (B76468) prodrug gidazepam (B1671507). Understanding the solubility of this compound is critical for a range of research and development activities, including analytical method development, formulation studies, and in vitro pharmacological assays. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates the metabolic pathway of gidazepam.

Core Compound Information

Compound: this compound Systematic Name: 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one[1] Also Known As: 3-hydroxy Bromonordiazepam CAS Number: 37891-18-2[1][2] Molecular Formula: C₁₅H₁₁BrN₂O₂[1] Molecular Weight: 331.2 g/mol [1]

Metabolic Pathway

This compound is a pharmacologically active metabolite of both gidazepam and desalkylgidazepam.[1][2] The metabolic conversion is a key aspect of the pharmacological activity of the parent compounds. The logical relationship of this metabolic pathway is depicted below.

Solubility Data

| Organic Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Data Source/Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ≥10 mg/ml | Soluble | [1][2] |

| Ethanol | Alcohol | 0.1 - 1 mg/ml | Slightly soluble | [1][2] |

| Methanol | Alcohol | ~1 mg/ml | Slightly soluble | Implied from commercially available solution[3], General for benzodiazepines[4] |

| Chloroform | Chlorinated alkane | Data not available | Soluble | General for 1,4-benzodiazepines[4] |

| Diethyl ether | Ether | Data not available | Soluble | General for 1,4-benzodiazepines[4] |

| N,N-Dimethylformamide (DMF) | Amide | Data not available | Likely soluble | Based on solubility of the parent compound, desalkylgidazepam (5 mg/ml)[5] |

| Acetonitrile | Nitrile | Data not available | Likely slightly soluble | Based on general properties of benzodiazepines |

| Acetone | Ketone | Data not available | Likely soluble | Based on general properties of benzodiazepines |

| Ethyl Acetate | Ester | Data not available | Likely soluble | Based on general properties of benzodiazepines |

Experimental Protocols

The following section details a standard experimental protocol for the determination of the thermodynamic solubility of a compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.01 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Appropriate HPLC column (e.g., C18 reversed-phase)

Experimental Workflow Diagram

Procedure:

-

Preparation of the Sample:

-

Accurately weigh an excess amount of solid this compound and place it into a glass vial. An excess is necessary to ensure that a saturated solution is formed.

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. The presence of undissolved solid should be visible throughout the equilibration period.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/LC-MS/MS):

-

Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or LC-MS/MS method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the selected organic solvent at the specified temperature, typically expressed in mg/ml or µg/ml.

-

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in organic solvents. While quantitative data is limited to DMSO and ethanol, qualitative assessments based on the broader class of benzodiazepines suggest solubility in a range of other common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in solvents relevant to their specific research needs. Accurate solubility data is fundamental to advancing the study and potential applications of this active benzodiazepine metabolite.

References

Foundational Research on Bromonordiazepam Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromonordiazepam, also known as desalkylgidazepam, is a pharmacologically active metabolite of the prodrug gidazepam.[1] Its emergence as a novel psychoactive substance (NPS) has necessitated a thorough understanding of its metabolic fate for applications in clinical and forensic toxicology, as well as in drug development. This technical guide provides a comprehensive overview of the foundational research on bromonordiazepam metabolites, including their metabolic pathways, quantitative data from toxicological findings, and detailed experimental protocols for their analysis.

Metabolic Pathways

The biotransformation of bromonordiazepam primarily occurs in the liver and involves Phase I and Phase II metabolic reactions. The principal pathways are hydroxylation and subsequent glucuronidation.[2]

Phase I Metabolism: Hydroxylation

Bromonordiazepam undergoes hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form hydroxylated metabolites.[3] The primary metabolite identified is 3-hydroxy-bromonordiazepam. While the specific CYP isoforms responsible for bromonordiazepam metabolism have not been definitively elucidated, CYP3A4 and CYP2C19 are known to be heavily involved in the metabolism of many benzodiazepines.[3]

Phase II Metabolism: Glucuronidation

Following hydroxylation, the hydroxylated metabolites of bromonordiazepam undergo glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4] This conjugation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine.[4][5]

Metabolic Pathway of Bromonordiazepam

Caption: Metabolic pathway of Bromonordiazepam.

Quantitative Data

The following table summarizes quantitative data for bromonordiazepam (desalkylgidazepam) from post-mortem forensic toxicology cases. These values can serve as a reference for toxicological interpretation.

| Biological Matrix | Analyte | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Number of Cases | Reference(s) |

| Blood (Post-mortem) | Bromonordiazepam (Desalkylgidazepam) | 3.7 - 220.6 | 42.2 ± 44.0 | 24.5 | 63 | [6][7][8] |

| Blood (Post-mortem) | Bromonordiazepam (Desalkylgidazepam) | Not specified | 1100 | Not specified | 1 | [8][9] |

| Urine (Post-mortem) | Bromonordiazepam (Desalkylgidazepam) | Not specified | 89 (estimated) | Not specified | 1 | [8][9] |

Signaling Pathways

Like other benzodiazepines, bromonordiazepam and its active metabolites exert their effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][10] They act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site.[11] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.

GABA-A Receptor Allosteric Modulation by Bromonordiazepam

Caption: Allosteric modulation of the GABA-A receptor.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is adapted from established methods for benzodiazepine extraction from urine.[12]

Materials:

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Urine sample

-

Internal standard (e.g., deuterated bromonordiazepam)

-

Phosphate (B84403) buffer (pH 6.0)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Centrifuge

-

Evaporator

Procedure:

-

To 1 mL of urine, add the internal standard.

-

Add 1 mL of phosphate buffer (pH 6.0) and vortex.

-

Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of phosphate buffer. Do not allow the cartridge to dry.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a solution of 5% acetonitrile (B52724) in 1 M acetic acid, and finally 2 mL of hexane.

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood

This protocol is a general method for the extraction of benzodiazepines from whole blood.[13]

Materials:

-

Whole blood sample

-

Internal standard

-

Saturated sodium borate (B1201080) buffer (pH 9.0)

-

Extraction solvent (e.g., n-butyl acetate)

-

Centrifuge

-

Evaporator

Procedure:

-

To 1 mL of whole blood, add the internal standard.

-

Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex.

-

Add 5 mL of n-butyl acetate (B1210297) and vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent for analysis.

Analytical Methodology: LC-MS/MS

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example for Bromonordiazepam):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bromonordiazepam: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation)

-

3-Hydroxy-bromonordiazepam: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation)

-

Note: Specific m/z values for precursor and product ions and optimal collision energies need to be determined empirically.

-

Analytical Methodology: GC-MS (with Derivatization)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Derivatization (Silylation):

-

To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS).[14]

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

Chromatographic Conditions (Example):

-

Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical objective.

Analytical Workflow

Caption: General analytical workflow for metabolites.

Conclusion

This technical guide provides a foundational understanding of the metabolites of bromonordiazepam. The primary metabolic pathway involves hydroxylation followed by glucuronidation, leading to the formation of more water-soluble compounds that are readily excreted. The provided quantitative data from forensic cases offer a valuable reference for toxicological assessment. Furthermore, the detailed experimental protocols for sample preparation and analysis using LC-MS/MS and GC-MS serve as a practical resource for researchers and scientists in the field. A thorough comprehension of these aspects is crucial for the accurate identification and quantification of bromonordiazepam and its metabolites in various biological matrices, aiding in clinical diagnostics, forensic investigations, and the ongoing efforts to understand the pharmacology and toxicology of this emerging psychoactive substance.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Desalkylgidazepam blood concentrations in 63 forensic investigation cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desalkylgidazepam blood concentrations in 63 forensic investigation cases [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. A postmortem case report involving fentanyl, desalkylgidazepam, and bromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Preliminary Investigation of 3-Hydroxy Desalkylgidazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the pharmacological effects of 3-hydroxy desalkylgidazepam, an active metabolite of the designer benzodiazepine (B76468) gidazepam (B1671507) and its primary metabolite, desalkylgidazepam. This document summarizes the current understanding of its interaction with key central nervous system receptors, outlines standard experimental protocols for its characterization, and presents logical workflows for its investigation. Due to the limited availability of specific experimental data on this compound in publicly accessible literature, this guide integrates in-silico findings with established methodologies for analogous compounds to provide a comprehensive framework for future research.

Introduction

Gidazepam is a benzodiazepine prodrug that has seen use in some countries and has emerged on the novel psychoactive substance (NPS) market. Its primary active metabolite is desalkylgidazepam (also known as bromonordiazepam). Further metabolism leads to the formation of this compound.[1][2] As an active metabolite, this compound is of significant interest for its potential contribution to the overall pharmacological profile of gidazepam. Understanding its specific effects is crucial for a complete toxicological and pharmacological assessment. This guide focuses on its interactions with the γ-aminobutyric acid type A (GABA-A) receptor and the translocator protein (TSPO), two primary targets for benzodiazepines and their metabolites.

Data Presentation